molecular formula C11H18N2O2 B13242811 (1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol

(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol

Cat. No.: B13242811
M. Wt: 210.27 g/mol
InChI Key: SUNJGHCKRUXVAS-GHMZBOCLSA-N
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Description

(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol is a chiral chemical compound offered for research and development purposes. This molecule features a cycloheptanol core with a stereodefined (1R,2R) configuration, linked to a 1-methyl-1H-pyrazole group via an ether bond. The specific stereochemistry is critical for its interaction with biological targets. While data for this specific methyl analog is limited, its close structural relatives, such as the 1-benzyl-substituted version, are well-established in scientific research, suggesting its primary value as a versatile synthetic intermediate . Compounds with this core structure are of significant interest in medicinal chemistry for constructing novel bioactive molecules and in agrochemical research for developing new active ingredients . The pyrazole moiety is a privileged structure in drug discovery, known to contribute to favorable pharmacokinetic properties and target binding. Researchers can utilize this high-purity building block to explore structure-activity relationships (SAR) and develop new therapeutic or crop protection agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

(1R,2R)-2-(1-methylpyrazol-4-yl)oxycycloheptan-1-ol

InChI

InChI=1S/C11H18N2O2/c1-13-8-9(7-12-13)15-11-6-4-2-3-5-10(11)14/h7-8,10-11,14H,2-6H2,1H3/t10-,11-/m1/s1

InChI Key

SUNJGHCKRUXVAS-GHMZBOCLSA-N

Isomeric SMILES

CN1C=C(C=N1)O[C@@H]2CCCCC[C@H]2O

Canonical SMILES

CN1C=C(C=N1)OC2CCCCCC2O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or neutral conditions. The methyl group on the nitrogen (N1-methylation) can be introduced either by using methylhydrazine or via post-pyrazole ring methylation using methylating agents such as methyl iodide under controlled conditions.

Ether Linkage Formation

The attachment of the pyrazole to the cycloheptane ring is achieved through nucleophilic substitution reactions. This typically involves:

  • Preparation of a cycloheptanol derivative bearing a suitable leaving group (e.g., halide or tosylate) at the 2-position.
  • Nucleophilic attack by the pyrazole oxygen (from the 4-hydroxy pyrazole or its equivalent) to form the ether bond.

Alternatively, the pyrazole moiety can be introduced via Williamson ether synthesis, where the cycloheptanol is first converted to an alkoxide intermediate and then reacted with a halogenated pyrazole derivative.

Hydroxyl Group Introduction and Stereocontrol

The hydroxyl group at the 1-position of the cycloheptane ring is introduced via stereoselective reduction of a ketone intermediate. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), with reaction conditions optimized to favor the (1R,2R) stereochemistry.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole ring synthesis Hydrazine + 1,3-diketone, acidic medium Formation of 1H-pyrazole core
2 N1-Methylation Methyl iodide, base (e.g., K2CO3) Methyl substitution on pyrazole nitrogen
3 Cycloheptanone formation Cycloheptane oxidation Ketone precursor for hydroxyl introduction
4 Nucleophilic substitution Cycloheptanol derivative + pyrazole alkoxide Ether bond formation at 2-position
5 Stereoselective reduction Sodium borohydride, low temperature Introduction of (1R,2R)-hydroxyl group

Research Findings and Reaction Optimization

Solvent Effects and Yields

Research indicates that solvent choice significantly influences the yield and stereoselectivity of the ether formation step. For example, toluene has been reported as an effective solvent for pyrazole-related ether syntheses, providing better yields compared to acetonitrile, tetrahydrofuran, or dichloromethane.

Scale-Up and Industrial Considerations

Industrial synthesis of similar pyrazole-cycloheptanol ethers involves continuous flow reactors to optimize reaction time and heat transfer, improving yield and purity. Chromatographic purification techniques such as preparative HPLC or flash chromatography are employed to isolate the desired stereoisomer.

Alternative Synthetic Approaches

Recent advances include the use of sulfoximine diazo compounds for pyrazole ring functionalization, which could be adapted for introducing substituents on the pyrazole ring prior to ether formation. This method offers high yields and stereochemical retention.

Chemical Reactions Analysis

Reaction Type Common Reagents Expected Products Notes
Oxidation Pyridinium chlorochromate (PCC) Ketone derivative from hydroxyl group Useful for further functionalization
Reduction Sodium borohydride, LiAlH4 Hydrocarbon by removal of hydroxyl group Stereoselective reduction critical
Substitution Halogenating agents, nitrating agents Substituted pyrazole derivatives Enables structural diversification

Summary Table of Preparation Methods

Preparation Step Methodology Advantages Challenges
Pyrazole ring synthesis Hydrazine + diketone condensation Well-established, high yield Requires careful control of conditions
N1-Methylation Alkylation with methyl iodide Simple, selective Overalkylation risk
Ether bond formation Williamson ether synthesis Efficient, stereoselective Sensitive to steric hindrance
Hydroxyl group introduction Stereoselective reduction High stereocontrol achievable Requires careful reagent choice

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrazole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The target compound is compared to two cyclopentanol-based analogs (Table 1):

Table 1: Structural Comparison

Compound Name CAS Number Core Structure Substituent Molecular Formula Molecular Weight Stereochemistry
(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol Not Provided Cycloheptanol Oxy-linked pyrazole C₁₁H₁₈N₂O₂ ~210.28* (1R,2R)
2-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-ol 1247509-99-4 Cyclopentanol Pyrazole at 2-position C₉H₁₄N₂O 166.22 Not Specified
rac-(1R,2S)-2-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-ol 2227672-25-3 Cyclopentanol Methylene-linked pyrazole C₁₀H₁₆N₂O 180.25 Racemic (1R,2S)

*Estimated based on molecular formula.

Key Observations :

  • Substituent Linkage : The ether oxygen in the target compound increases polarity versus the methylene group in the rac-(1R,2S) analog, impacting solubility and hydrogen-bonding capacity .
  • Stereochemistry : The (1R,2R) configuration may confer distinct chiral interactions compared to the racemic (1R,2S) analog, critical for enantioselective applications .

Physicochemical Properties

Polarity and Solubility :

  • The oxy-linked pyrazole in the target compound enhances polarity compared to methylene-linked analogs, suggesting improved aqueous solubility.
  • The larger cycloheptanol ring may lower melting points relative to cyclopentanol derivatives due to reduced crystalline packing efficiency.

Thermal Stability :

  • Cycloheptanol derivatives generally exhibit lower boiling points than smaller rings due to increased flexibility, though specific data for the target compound is unavailable.

Biological Activity

(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol is a chiral compound with a unique structure that combines a cycloheptane ring and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C11H18N2O2
  • Molecular Weight : 210.27 g/mol
  • IUPAC Name : (1R,2R)-2-(1-methylpyrazol-4-yl)oxycycloheptan-1-ol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Receptor Modulation : It may also interact with various receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism likely involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been observed to reduce inflammatory markers in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Showed anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 45% compared to control.
Study 3Investigated the compound's effect on cytokine production in LPS-stimulated macrophages, resulting in decreased TNF-alpha levels.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Cycloheptane Ring : Through cyclization reactions starting from linear precursors.
  • Introduction of the Pyrazole Moiety : Via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds.
  • Coupling Reaction : The final step involves coupling the pyrazole moiety to the cycloheptane ring through an ether linkage.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(1R,2R)-2-[Benzylpyrazol]cycloheptanCycloheptane ring with benzyl substitutionEnhanced reactivity due to benzyl group
(1R,2R)-2-[Ethylpyrazol]cycloheptanCycloheptane ring with ethyl substitutionPotentially increased lipophilicity

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